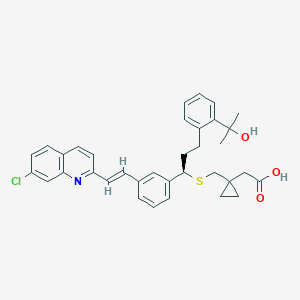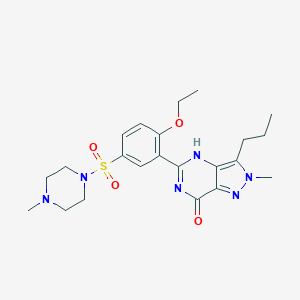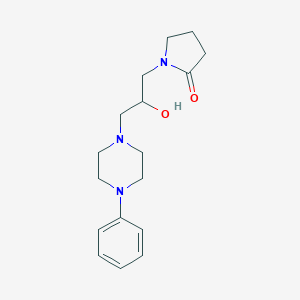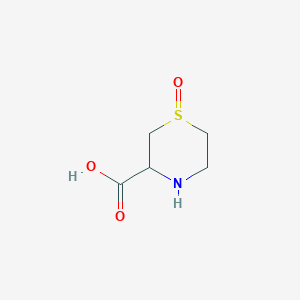
3,5-二羟基-4-乙酰基甲苯
描述
科学研究应用
3,5-Dihydroxy-4-acetyltoluene is a versatile building block used in the production of various pharmaceutical and agrochemical intermediates . It is used as a reagent for organic synthesis and as a specialty chemical . Its applications include:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Used in the preparation of sodium glucose co-transporter 2 inhibitors for the treatment of diabetes.
作用机制
Target of Action
3,5-Dihydroxy-4-acetyltoluene, also known as 1-(2,6-dihydroxy-4-methylphenyl)ethanone, is an acetophenone derivative . It is primarily used in the preparation of sodium glucose co-transporter 2 inhibitors, which are used as antidiabetic agents . Therefore, its primary target is the sodium glucose co-transporter 2 (SGLT2) protein.
Pharmacokinetics
Its boiling point is predicted to be around 2887±350 °C , and its density is approximately 1.239±0.06 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
生化分析
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and degradation over time .
Dosage Effects in Animal Models
The effects of 3,5-Dihydroxy-4-acetyltoluene vary with different dosages in animal models
Metabolic Pathways
It is known that this compound interacts with certain enzymes or cofactors .
Transport and Distribution
It is known that this compound interacts with certain transporters or binding proteins .
Subcellular Localization
It is known that this compound may be directed to specific compartments or organelles within the cell .
准备方法
Synthetic Routes and Reaction Conditions: 3,5-Dihydroxy-4-acetyltoluene can be synthesized by reacting acetic anhydride with orcinol. The reaction can be carried out using concentrated sulfuric acid at 130°C, yielding a 65% product . Alternatively, cation exchange resins such as Amberlite IR-120 or Zeokarb-225 can be used at 160°C, although this method yields a lower 20% product .
Industrial Production Methods: Industrial production methods for 3,5-Dihydroxy-4-acetyltoluene typically involve the same synthetic routes mentioned above, with optimization for larger-scale production. The use of cation exchange resins may be preferred for their reusability and ease of separation from the reaction mixture.
化学反应分析
Types of Reactions: 3,5-Dihydroxy-4-acetyltoluene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Ethers or esters.
相似化合物的比较
3,5-Dihydroxy-4-isopropylstilbene: Known for its antioxidant and anticancer activities.
3,4,5-Trihydroxystilbene: Exhibits strong antioxidant properties and is a potent free radical scavenger.
3,5-Dihydroxy-4’-methoxystilbene: A methylated resveratrol analog with improved bioavailability.
Uniqueness: 3,5-Dihydroxy-4-acetyltoluene is unique due to its specific structure, which allows it to be used in the preparation of sodium glucose co-transporter 2 inhibitors. Its dual hydroxyl groups and acetyl group provide distinct reactivity and biological activity compared to other similar compounds .
属性
IUPAC Name |
1-(2,6-dihydroxy-4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-5-3-7(11)9(6(2)10)8(12)4-5/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYUORWXJSURNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439541 | |
| Record name | 3,5-Dihydroxy-4-acetyltoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1634-34-0 | |
| Record name | 3,5-Dihydroxy-4-acetyltoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
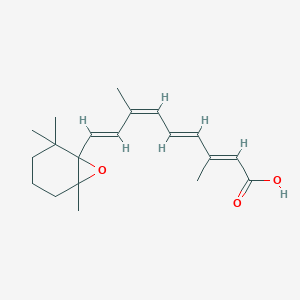

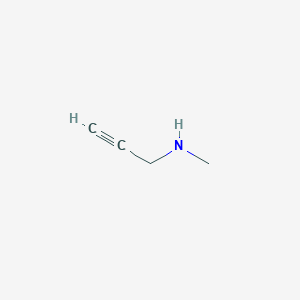
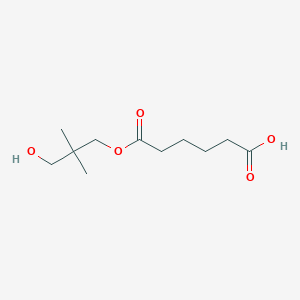
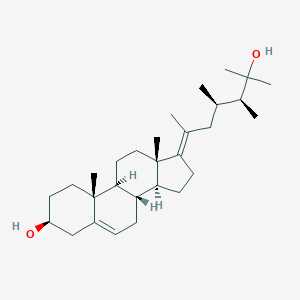
![(3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester](/img/structure/B128253.png)
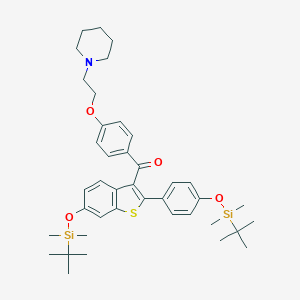
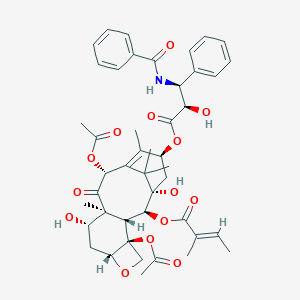
![(1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-4-(1H-imidazol-1-ylthioxomethoxy)-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128262.png)
![(1a,3R,4a,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128266.png)
